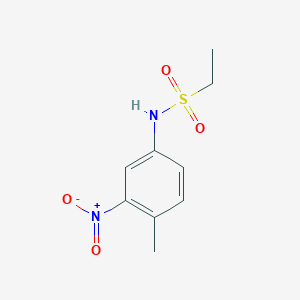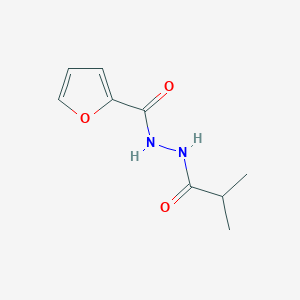![molecular formula C20H23N3O3 B5880225 N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)
N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Applications De Recherche Scientifique
BDMC has shown promising results in various scientific research applications. One of the most significant applications of BDMC is its anticancer activity. Studies have shown that BDMC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BDMC induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, BDMC has been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways involved in cancer progression.
Mécanisme D'action
The mechanism of action of BDMC involves its interaction with various cellular targets, including proteins and enzymes. BDMC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. BDMC also inhibits the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, BDMC exhibits antioxidant and anti-inflammatory properties. BDMC has been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, BDMC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDMC in lab experiments is its potent anticancer activity. BDMC exhibits cytotoxicity against various cancer cell lines, making it a valuable tool for studying cancer biology and developing new anticancer therapies. Additionally, BDMC has been shown to have low toxicity towards normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using BDMC in lab experiments is its poor solubility in aqueous solutions. This can make it challenging to administer BDMC to cells in culture or in animal models.
Orientations Futures
There are several future directions for research on BDMC. One potential direction is to investigate its activity against other types of cancer cells, such as pancreatic and ovarian cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of BDMC and its interaction with cellular targets. Another potential direction is to develop new formulations of BDMC that improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, research is needed to investigate the potential use of BDMC in combination with other anticancer therapies, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of BDMC involves the condensation reaction between 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and 4-(diethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure BDMC.
Propriétés
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-23(4-2)16-11-9-15(10-12-16)13-21-22-20(24)19-14-25-17-7-5-6-8-18(17)26-19/h5-13,19H,3-4,14H2,1-2H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJXFBYCIVYIX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)

![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
